molecular formula C17H16N2O5 B2501039 3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione CAS No. 920941-60-2

3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione

Cat. No.: B2501039
CAS No.: 920941-60-2
M. Wt: 328.324
InChI Key: GBGBYZDMWLPKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxyaniline with a furan-2-ylmethyl ketone, followed by cyclization to form the pyrrole ring. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione
  • 3-((2,4-dimethoxyphenyl)amino)-1-(thiophen-2-ylmethyl)-1H-pyrrole-2,5-dione
  • 3-((2,4-dimethoxyphenyl)amino)-1-(pyridin-2-ylmethyl)-1H-pyrrole-2,5-dione

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring with a pyrrole ring and a dimethoxyphenyl group

Properties

IUPAC Name

3-(2,4-dimethoxyanilino)-1-(furan-2-ylmethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-11-5-6-13(15(8-11)23-2)18-14-9-16(20)19(17(14)21)10-12-4-3-7-24-12/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGBYZDMWLPKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC(=O)N(C2=O)CC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.